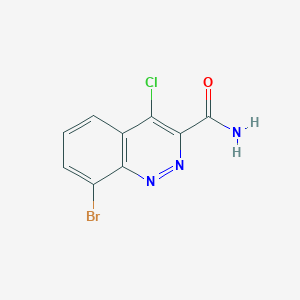
8-Bromo-4-chloro-3-cinnolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4-chloro-3-cinnolinecarboxamide: is a chemical compound with the molecular formula C9H5BrClN3O and a molecular weight of 286.51 g/mol . It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of bromine and chlorine atoms in its structure makes it a compound of interest in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-cinnolinecarboxamide typically involves the bromination and chlorination of cinnoline derivatives. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-cinnolinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Employed in the Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while coupling reactions can produce complex organic molecules with extended aromatic systems.
Scientific Research Applications
Chemistry: 8-Bromo-4-chloro-3-cinnolinecarboxamide is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules in research and development.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development. Researchers may explore its effects on various biological targets.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-cinnolinecarboxamide depends on its specific application and target. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The presence of bromine and chlorine atoms can influence its binding affinity and reactivity with these targets.
Comparison with Similar Compounds
Comparison: 8-Bromo-4-chloro-3-cinnolinecarboxamide is unique due to its specific substitution pattern on the cinnoline ring. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a distinct entity in chemical and biological research.
Properties
CAS No. |
663948-25-2 |
|---|---|
Molecular Formula |
C9H5BrClN3O |
Molecular Weight |
286.51 g/mol |
IUPAC Name |
8-bromo-4-chlorocinnoline-3-carboxamide |
InChI |
InChI=1S/C9H5BrClN3O/c10-5-3-1-2-4-6(11)8(9(12)15)14-13-7(4)5/h1-3H,(H2,12,15) |
InChI Key |
RBOYUYTZNLMILA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=NC(=C2Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















